molecular formula C15H21BO5 B1397002 Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1146214-77-8

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1397002
CAS No.: 1146214-77-8
M. Wt: 292.14 g/mol
InChI Key: RAGDNDSTZKPURP-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methoxy group on the benzene ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 2-methoxybenzoic acid with a boronic acid derivative, such as pinacolborane, under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a palladium or nickel complex, and may be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.

  • Reduction: The compound can be reduced to form boronic esters or boronic acids.

  • Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base or a catalyst.

Major Products Formed:

  • Oxidation: Boronic acids and their derivatives.

  • Reduction: Boronic esters and boronic acids.

  • Substitution: Substituted methoxybenzoates and other functionalized derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely employed in the construction of biologically active compounds and materials.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic acid moiety can interact with biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with various biological targets makes it a useful component in the design of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the development of innovative products with enhanced performance and durability.

Comparison with Similar Compounds

  • Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness: Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique in its combination of a boronic ester group and a methoxy group on the benzene ring. This combination provides distinct chemical properties that are not found in other similar compounds, making it particularly useful in specific applications such as cross-coupling reactions and biological studies.

Properties

IUPAC Name

methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-8-7-9-11(18-5)12(10)13(17)19-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGDNDSTZKPURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718346
Record name Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146214-77-8
Record name Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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